Gilteritinib Gilteritinib Gilteritinib is a member of the class of pyrazines that is pyrazine-2-carboxamide which is substituted by {3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}nitrilo, (oxan-4-yl)nitrilo and ethyl groups at positions 3,5 and 6, respectively. It is a potent inhibitor of FLT3 and AXL tyrosine kinase receptors (IC50 = 0.29 nM and 0.73 nM, respectively). Approved by the FDA for the treatment of acute myeloid leukemia in patients who have a FLT3 gene mutation. It has a role as an apoptosis inducer, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a N-methylpiperazine, a member of piperidines, a secondary amino compound, a monomethoxybenzene, a member of pyrazines, a primary carboxamide, an aromatic amine and a member of oxanes.
Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors that presented a greater selectivity and potency when compared with other agents from this group. It is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 preventing the c-Kit -driven myelosuppression observed in other therapies. Gilteritinib was developed by Astellas Pharma and FDA approved on November 28, 2018. This drug was approved after being designed as an orphan drug with a fast track and priority review status.
Gilteritinib is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Gilteritinib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Gilteritinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) FMS-like tyrosine kinase 3 (FLT3; STK1; FLK2), AXL (UFO; JTK11), anaplastic lymphoma kinase (ALK; CD246), and leukocyte receptor tyrosine kinase (LTK), with potential antineoplastic activity. Upon administration, gilteritinib binds to and inhibits both the wild-type and mutated forms of FLT3, AXL, ALK and LTK. This may result in an inhibition of FLT3-, AXL-, ALK-, and LTK-mediated signal transduction pathways and reduced proliferation in cancer cells that overexpress these RTKs. FLT3, AXL, ALK, and LTK, which are overexpressed or mutated in a variety of cancer cell types, play key roles in tumor cell growth and survival.
See also: Gilteritinib Fumarate (has salt form).
Brand Name: Vulcanchem
CAS No.: 1254053-43-4
VCID: VC0548035
InChI: InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)
SMILES: CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
Molecular Formula: C29H44N8O3
Molecular Weight: 552.7 g/mol

Gilteritinib

CAS No.: 1254053-43-4

Cat. No.: VC0548035

Molecular Formula: C29H44N8O3

Molecular Weight: 552.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gilteritinib - 1254053-43-4

CAS No. 1254053-43-4
Molecular Formula C29H44N8O3
Molecular Weight 552.7 g/mol
IUPAC Name 6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Standard InChI InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)
Standard InChI Key GYQYAJJFPNQOOW-UHFFFAOYSA-N
SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5
Appearance Yellow solid powder

Chemical and Pharmacological Profile

Molecular Structure and Formulation

Gilteritinib, chemically designated as (2E)-N-(4-(4-(4-((5-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)phenyl)but-2-enediamide fumarate, is a small molecule with a molecular weight of 1,221.5 g/mol . Its molecular formula is (C29H44N8O3)2C4H4O4(C_{29}H_{44}N_8O_3)_2 \cdot C_4H_4O_4, featuring a bis-fumarate salt configuration that enhances stability and bioavailability . The drug is formulated as 40 mg tablets containing gilteritinib free base equivalent to 44.2 mg of gilteritinib fumarate, with excipients including mannitol, hydroxypropyl cellulose, and magnesium stearate .

Pharmacokinetics and Metabolism

Pharmacokinetic studies in relapsed/refractory AML patients demonstrated dose-proportional exposure, with a median time to peak plasma concentration (TmaxT_{\text{max}}) of 4–6 hours and a half-life (t1/2t_{1/2}) of 113 hours at the approved 120 mg daily dose . Steady-state concentrations are achieved within 15 days, supporting once-daily dosing. Gilteritinib undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with 64.5% excreted in feces and 16.4% in urine .

Table 1: Key Pharmacokinetic Parameters of Gilteritinib (120 mg Daily)

ParameterValueSource
CmaxC_{\text{max}}374 ng/mL
AUC024_{0-24} 6,340 ng·h/mL
Protein Binding94%
t1/2t_{1/2}113 hours

Mechanism of Action

FLT3 Inhibition and Downstream Effects

Gilteritinib selectively inhibits mutant FLT3 receptors, including internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations such as D835Y . These mutations constitutively activate FLT3 via ligand-independent dimerization, driving uncontrolled proliferation and survival of leukemic blasts . Gilteritinib binds to the ATP-binding pocket of FLT3, suppressing autophosphorylation and downstream signaling pathways like STAT5, MAPK/ERK, and PI3K/AKT .

Multikinase Activity

Beyond FLT3, gilteritinib inhibits AXL, c-KIT, and ALK at nanomolar concentrations . AXL inhibition is particularly relevant in overcoming resistance mechanisms, as AXL upregulation has been implicated in secondary resistance to FLT3 inhibitors .

Clinical Efficacy in AML

Phase III ADMIRAL Trial

Table 2: Efficacy Outcomes in Key Clinical Trials

TrialPatientsCR/CRh RateMedian OS (Months)Transfusion Independence
ADMIRAL 13821%9.331%
Phase 1/2 1527%8.433%

Combination Therapies

A phase III study (NCT04746235) evaluating gilteritinib with azacitidine demonstrated enhanced efficacy in newly diagnosed FLT3-mutated AML patients unfit for intensive chemotherapy. The combination arm showed a CR rate of 58% versus 26% for azacitidine alone, with a 12-month OS rate of 65% vs. 35% .

EventAll GradesGrade ≥3
Myalgia/Arthralgia32%2%
Elevated Transaminases25%8%
Febrile Neutropenia19%19%
Differentiation Syndrome3%2%

Recent Developments and Future Directions

Expansion into Solid Tumors

Preclinical studies revealed potent antitumor activity in AXL-expressing solid tumors, including esophageal, ovarian, and gastric cancers . In AXL-positive xenograft models, gilteritinib reduced tumor volume by 62–78% through dual inhibition of AXL and downstream mTOR/AMPK pathways .

PROTAC-Based Degraders

CRBN(FLT3)-8, a proteolysis-targeting chimera (PROTAC) incorporating gilteritinib, demonstrated superior efficacy to parental gilteritinib in degrading FLT3-ITD mutants (DC50_{50} = 12 nM vs. 1.2 μM for gilteritinib) . This approach mitigates resistance from kinase reactivation, offering a promising strategy for refractory AML .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :